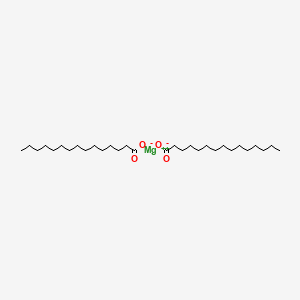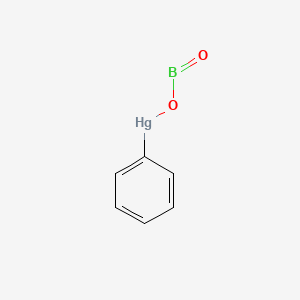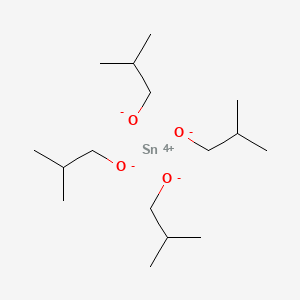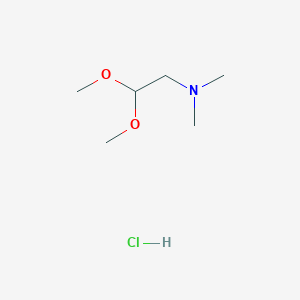
2,2-Dimethoxyethyl(dimethyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxyethyl(dimethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C6H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxyethyl(dimethyl)ammonium chloride typically involves the reaction of dimethylamine with 2,2-dimethoxyethanol in the presence of hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to ensure high yield and purity. The product is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethoxyethyl(dimethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce 2,2-dimethoxyethanol .
Applications De Recherche Scientifique
2,2-Dimethoxyethyl(dimethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethoxyethyl(dimethyl)ammonium chloride involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell walls, leading to cell lysis and death. This makes it an effective antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diallyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, 2,2-Dimethoxyethyl(dimethyl)ammonium chloride has unique properties such as higher solubility in water and a broader range of applications in both biological and industrial fields .
Propriétés
Numéro CAS |
85153-56-6 |
|---|---|
Formule moléculaire |
C6H15NO2.ClH C6H16ClNO2 |
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
2,2-dimethoxy-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-7(2)5-6(8-3)9-4;/h6H,5H2,1-4H3;1H |
Clé InChI |
NLDLVVWQCQYFJL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


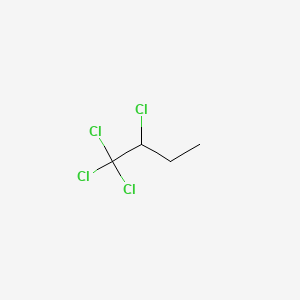

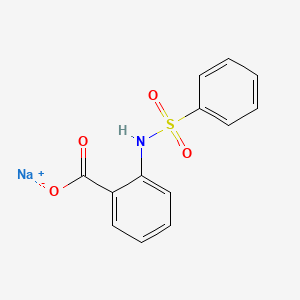
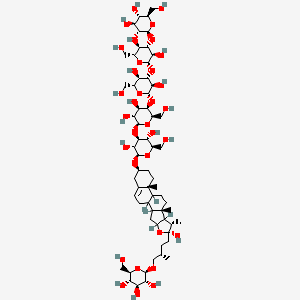
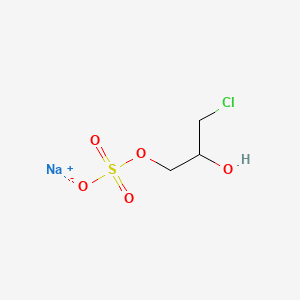
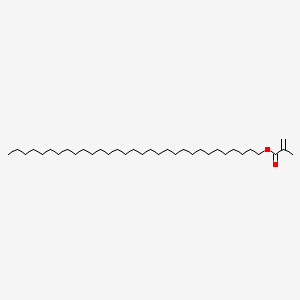

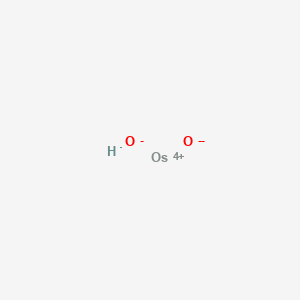
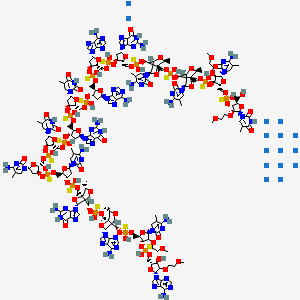
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
